molecular formula C29H24ClN3O2S B5064707 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B5064707
M. Wt: 514.0 g/mol
InChI Key: JCOOPYILJCPFLD-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves several steps. The general synthetic route includes the following steps:

    Formation of the dihydropyridine core: This is typically achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Incorporation of the sulfanyl group: This can be achieved through a thiol-ene reaction or a similar thiol-based coupling reaction.

    Final modifications:

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: Various substitution reactions can be performed on the aromatic rings or other reactive sites within the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for cardiovascular diseases due to its potential as a calcium channel blocker.

    Biological Studies: The compound is studied for its antimicrobial and antiviral properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of 1,4-dihydropyridines.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels in biological systems. By blocking these channels, the compound can reduce calcium influx into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and other cellular processes.

Comparison with Similar Compounds

4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but differ in their specific chemical structures and pharmacokinetic properties. The unique combination of functional groups in this compound provides it with distinct biological activities and potential therapeutic applications.

Similar compounds include:

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Nicardipine

These compounds share the dihydropyridine core but differ in their substituents, leading to variations in their pharmacological profiles.

Properties

IUPAC Name

4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O2S/c1-18-12-14-20(15-13-18)25(34)17-36-29-23(16-31)27(22-10-6-7-11-24(22)30)26(19(2)32-29)28(35)33-21-8-4-3-5-9-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOOPYILJCPFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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